molecular formula C9H11NO3 B1599635 2-Amino-4,5-dimethoxybenzaldehyde CAS No. 22608-87-3

2-Amino-4,5-dimethoxybenzaldehyde

Cat. No.: B1599635
CAS No.: 22608-87-3
M. Wt: 181.19 g/mol
InChI Key: FLTCPRADVSSLDM-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C₉H₁₁NO₃. It is a derivative of benzaldehyde, featuring amino and methoxy functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethoxybenzaldehyde typically involves the nitration of 4,5-dimethoxybenzaldehyde followed by reduction. The nitration step introduces a nitro group, which is subsequently reduced to an amino group using reducing agents such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethoxybenzaldehyde in biological systems involves its interaction with cellular components. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s binding to enzymes, receptors, and other molecular targets, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 2-Amino-3,4-dimethoxybenzaldehyde
  • 2-Amino-4,5-dimethoxybenzoic acid
  • 2-Amino-4,5-dimethoxybenzyl alcohol

Comparison: 2-Amino-4,5-dimethoxybenzaldehyde is unique due to the specific positioning of its amino and methoxy groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different reactivity patterns in substitution reactions and varying biological activities .

Biological Activity

2-Amino-4,5-dimethoxybenzaldehyde (ADMB) is an organic compound with the molecular formula C9H11NO3C_9H_{11}NO_3. It is characterized by the presence of an amino group and two methoxy groups attached to a benzaldehyde moiety. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's structure allows it to participate in various chemical reactions, notably the formation of Schiff bases. These Schiff bases are crucial for its biological activity as they can interact with biological macromolecules such as proteins and nucleic acids. The amino group can form hydrogen bonds, while the methoxy groups can engage in hydrophobic interactions, influencing the compound’s binding affinity to various molecular targets.

Biological Activities

Research indicates that ADMB exhibits several notable biological activities:

  • Antimicrobial Properties : ADMB has shown effectiveness against various microbial strains, making it a potential candidate for developing new antimicrobial agents.
  • Cytotoxicity : Studies have demonstrated that ADMB displays significant cytotoxic effects on several cancer cell lines. For instance, it has been evaluated against a panel of 60 different tumor cell lines, showing promising results in inhibiting cell growth, particularly in breast cancer cell lines such as MCF7 and MDA-MB-468 .
  • Antioxidant Activity : The compound also exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells.

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
AntimicrobialEffective against various microbial strains
CytotoxicitySignificant inhibition of cancer cell growth in multiple cell lines
AntioxidantExhibits properties that reduce oxidative stress

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of ADMB, the compound was tested against several human cancer cell lines using the MTT assay. The results indicated that ADMB inhibited cell proliferation effectively, with IC50 values in the low micromolar range for certain cell lines. Notably, it exhibited higher activity against MCF7 cells compared to other tested lines .

Another investigation focused on the mechanism by which ADMB induces cytotoxicity. It was found that ADMB disrupts microtubule formation, leading to G2/M phase arrest in the cell cycle. This disruption is critical for cancer treatment as it prevents cancer cells from dividing and proliferating .

Properties

IUPAC Name

2-amino-4,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTCPRADVSSLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447195
Record name 2-Amino-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22608-87-3
Record name 2-Amino-4,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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